3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide
Description
Contextualizing the 3H-2,1-Benzoxathiole-1,1-dioxide Ring System in Heterocyclic Chemistry
Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements. While carbon is the predominant element, the inclusion of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique chemical and physical properties to these rings.
The 3H-2,1-benzoxathiole-1,1-dioxide ring system is a notable member of this family. It is a bicyclic structure where a benzene (B151609) ring is fused to a five-membered oxathiole ring containing both sulfur and oxygen atoms. Specifically, this compound belongs to a class of substances known as sultones , which are cyclic esters of hydroxysulfonic acids. acs.org The "-1,1-dioxide" designation indicates that the sulfur atom is in a high oxidation state, bonded to two oxygen atoms, which significantly influences the molecule's electronic properties and reactivity. The parent structure, 3H-2,1-Benzoxathiole 1,1-dioxide, serves as a foundational scaffold for a variety of derivatives. nih.govalfa-chemistry.com A widely recognized derivative of this core structure is the pH indicator Phenol (B47542) Red. Sultones, in general, are valued as versatile intermediates in organic synthesis. acs.orgresearchgate.net
Significance of Halogenated Benzoxathiole Derivatives in Chemical Research
Halogenation—the introduction of halogen atoms (F, Cl, Br, I) into a molecule—is a fundamental transformation in organic chemistry. Attaching a halogen can dramatically alter a compound's properties, including its acidity, stability, and biological activity. Furthermore, halogenated compounds are often prized as reactive intermediates. The carbon-halogen bond can participate in a wide array of subsequent reactions, making it a gateway to more complex molecular architectures.
The introduction of a chlorine atom to the 3H-2,1-benzoxathiole-1,1-dioxide scaffold to form 3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide creates a reactive site within the molecule. While specific research on this compound is limited, the presence of the chlorine atom at the 3-position of the heterocyclic ring suggests it is a key site for nucleophilic substitution reactions. This would allow for the attachment of various functional groups, making it a potentially valuable building block in synthetic chemistry.
A study on the chlorination of a related compound, 2H-1,2,3-benzothiadiazine 1,1-dioxide, in dry methylene (B1212753) chloride was found to yield a structurally similar chlorosultine, 3-chloro-3H-2,1-benzoxathiole 1-oxide. cdnsciencepub.com This suggests a plausible, though not definitively documented, synthetic pathway for the title compound could involve the direct chlorination of the parent sultone.
Compound Data: this compound
The following table summarizes the key identification parameters for the title compound based on available chemical database information. chemicalbook.com
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 25595-59-9 |
| Molecular Formula | C₇H₅ClO₃S |
| Molecular Weight | 204.63 g/mol |
| EC Number | 247-122-2 |
Properties
IUPAC Name |
3-chloro-3H-2,1λ6-benzoxathiole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWUNIOANJTGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217514 | |
| Record name | α-Chloro-α-hydroxy-o-toluene sulfonic acid γ-sultone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25595-59-9 | |
| Record name | α-Chloro-α-hydroxy-o-toluene sulfonic acid γ-sultone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25595-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chloro-alpha,2-toluenesultone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025595599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25595-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Chloro-α-hydroxy-o-toluene sulfonic acid γ-sultone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-chloro-alpha,2-toluenesultone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloro 3h 2,1 Benzoxathiole 1,1 Dioxide and Its Precursors
Historical Perspectives on Benzoxathiole Synthesis
The chemistry of benzoxathiole derivatives is intrinsically linked to the broader history of sulfur-containing heterocyclic compounds. While intensive research into 1,2,3-benzothiadiazine 1,1-dioxides, key precursors for the title compound, gained momentum in the 1960s, the foundational chemistry can be traced back further. mdpi.com The first compound featuring a 1,2,3-benzothiadiazine skeleton was reported by Schrader in 1917. mdpi.com
The synthesis of the parent 2H-1,2,3-benzothiadiazine 1,1-dioxide was first detailed in 1969. researchgate.netresearchgate.net This synthesis relied on a crucial intermediate, sodium 2-formylbenzenesulfonate, the preparation of which was described in German patents dating back to the turn of the 20th century. researchgate.net Early synthetic work on related sulfur-based heterocycles, such as the synthesis of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) in 1879, also laid important groundwork for the manipulation of benzofused sulfur heterocycles. researchgate.net These historical developments provided the essential chemical knowledge for accessing the precursors required for modern synthetic routes to benzoxathiole systems.
Chlorination Strategies for the 3-Chloro-3H-2,1-benzoxathiole Motif
The generation of a 3-chloro-substituted benzoxathiole structure from 2H-1,2,3-benzothiadiazine 1,1-dioxide is a key transformation that proceeds via chlorination and subsequent extrusion of nitrogen. The specific nature of the resulting product is highly dependent on the reaction environment.
Generation from 2H-1,2,3-Benzothiadiazine 1,1-Dioxide Precursors
The reaction of 2H-1,2,3-benzothiadiazine 1,1-dioxide with chlorine is a primary method for introducing the chloro-substituent at the 3-position. mdpi.comrsc.org This process involves chlorination followed by the loss of a nitrogen molecule. However, research indicates that this reaction pathway directly leads to the formation of the corresponding cyclic sulfinate ester (sultine), 3-chloro-3H-2,1-benzoxathiole 1-oxide , rather than the cyclic sulfonate ester (sultone) or 1,1-dioxide form. mdpi.comresearchgate.net The formation of the sultine is proposed to occur through the intermediacy of a sulfene (B1252967) intermediate. mdpi.com The synthesis of the target 1,1-dioxide would necessitate a subsequent oxidation step from the 1-oxide derivative, a transformation not explicitly detailed in the primary literature for this specific precursor route.
Influence of Reaction Conditions on Product Distribution
The distribution of products from the chlorination of 2H-1,2,3-benzothiadiazine 1,1-dioxide is exceptionally sensitive to the reaction conditions, particularly the solvent system and temperature. mdpi.comresearchgate.net The presence or absence of water is a critical determinant of the reaction's outcome.
In anhydrous (dry) conditions, the reaction favors the formation of the cyclic chlorosultine. Conversely, in the presence of water (wet solvent), the reaction proceeds to yield the ring-opened product, o-formylbenzenesulfonyl chloride. researchgate.net This demonstrates the competing pathways of intramolecular cyclization versus hydrolysis.
| Solvent | Temperature | Major Product | Reference |
|---|---|---|---|
| Dry Methylene (B1212753) Chloride/Chloroform | 0 °C | 3-Chloro-3H-2,1-benzoxathiole 1-oxide | mdpi.comresearchgate.net |
| Wet Methylene Chloride | Not specified | o-Formylbenzenesulfonyl Chloride | researchgate.net |
| 1,2-Dichloroethane | -20 °C | Other chlorinated byproducts | researchgate.net |
Formation of Related 3H-2,1-Benzoxathiole 1-Oxide Derivatives
As established, the direct product from the carefully controlled chlorination of 2H-1,2,3-benzothiadiazine 1,1-dioxide is the sultine, 3-chloro-3H-2,1-benzoxathiole 1-oxide. mdpi.comresearchgate.net This compound is a key derivative in this chemical space.
Key synthetic points for these 1-oxide derivatives include:
Chlorinative Cyclization : Treatment of 2H-1,2,3-benzothiadiazine 1,1-dioxide with chlorine in a dry solvent like methylene chloride at 0 °C yields 3-chloro-3H-2,1-benzoxathiole 1-oxide. researchgate.net
Thermolysis : The parent (non-chlorinated) sultine, 3H-2,1-benzoxathiole 1-oxide, can be formed via the thermolysis of 2H-1,2,3-benzothiadiazine 1,1-dioxide at high temperatures (e.g., 500 °C), albeit in modest yields (25%). mdpi.comresearchgate.net
Hydrolysis : The 3-chloro-3H-2,1-benzoxathiole 1-oxide is susceptible to hydrolysis, readily converting to 3H-2,1-benzoxathiol-3-ol 1-oxide, sometimes referred to as a "pseudo-acid". researchgate.net
Synthetic Approaches to O-Formylbenzenesulfonyl Chloride from Related Intermediates
O-Formylbenzenesulfonyl chloride is a pivotal intermediate in this chemistry, serving both as a precursor to the benzothiadiazine starting material and as a product under certain reaction conditions. researchgate.netresearchgate.net
Its synthesis can be achieved through several routes starting from related compounds:
From 2H-1,2,3-Benzothiadiazine 1,1-Dioxide : Chlorination of the benzothiadiazine precursor in the presence of water (e.g., in wet methylene chloride) directly yields o-formylbenzenesulfonyl chloride through a process of chlorination, nitrogen extrusion, and hydrolysis. researchgate.net
From 3H-2,1-Benzoxathiol-3-ol 1-oxide : Further chlorination of the hydrolysis product of the chlorosultine also leads to the formation of o-formylbenzenesulfonyl chloride. researchgate.net
From Sodium 2-Formylbenzenesulfonate : A more foundational synthesis involves the transformation of sodium 2-formylbenzenesulfonate into o-formylbenzenesulfonyl chloride, which can then be cyclized with hydrazine (B178648) to form the 2H-1,2,3-benzothiadiazine 1,1-dioxide precursor. researchgate.net
Alternative Cyclization Pathways for Benzoxathiole Systems
Beyond the specific route from benzothiadiazine precursors, other cyclization strategies exist for constructing the benzoxathiole heterocyclic core and related sultones. These alternative pathways often start from different ortho-disubstituted benzene (B151609) derivatives.
One of the most widespread methods for the synthesis of related six-membered ring sultones, specifically 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, involves the cyclization of salicylic (B10762653) acid derivatives. researchgate.net This approach highlights a different disconnection strategy for forming the C-O-SO2 linkage. Another relevant cyclization involves the reaction of 2-mercaptophenol (B73258) with thionyl chloride, which upon heating, yields benzo[d] mdpi.comresearchgate.netrsc.orgoxadithiole 2-oxide, a related five-membered ring system. mdpi.com These methods provide alternative entries into the broader class of benzofused sultones and related sulfur-oxygen heterocycles.
Synthetic Routes for Unchlorinated 3H-2,1-Benzoxathiole 1,1-Dioxide
The unchlorinated precursor, 3H-2,1-benzoxathiole 1,1-dioxide, also known as a γ-sultone, is a cyclic ester of an o-hydroxymethylbenzenesulfonic acid. The synthesis of sultones, in general, can be challenging compared to their lactone (cyclic carboxylic ester) counterparts. Direct cyclization of the corresponding hydroxy sulfonic acids is not always straightforward. nih.gov Early methods for the formation of five- to seven-membered sultones often involved the direct distillation of halo- or hydroxysulfonic acids under vacuum. nih.gov
Modern synthetic strategies for sultones are diverse and include methods such as intramolecular Diels-Alder reactions, ring-closing metathesis, and various palladium-catalyzed intramolecular coupling reactions. acs.orgresearchgate.net
One documented, albeit serendipitous, formation of 3H-2,1-benzoxathiole 1,1-dioxide occurred as an unusual by-product during the Jacobsen reaction. oup.com The Jacobsen reaction typically involves the rearrangement of polyalkylbenzenes in the presence of a sulfonating agent. While the primary focus of the original research was not the synthesis of this specific sultone, its isolation and characterization in this context provide valuable insight into its formation.
A more direct and established method for the synthesis of sultones involves the intramolecular cyclization of suitable precursors. For 3H-2,1-benzoxathiole 1,1-dioxide, a logical precursor would be an o-substituted toluene (B28343) derivative that can be functionalized to facilitate ring closure. A common approach is the cyclization of a hydroxysulfonic acid or a halosulfonic acid. nih.gov
The table below summarizes a general synthetic approach for the preparation of 3H-2,1-benzoxathiole 1,1-dioxide.
| Step | Reaction | Typical Reagents and Conditions | Intermediate/Product |
| 1 | Radical Halogenation | o-Toluenesulfonyl chloride, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl4, reflux | o-(Bromomethyl)benzenesulfonyl chloride |
| 2 | Hydrolysis | o-(Bromomethyl)benzenesulfonyl chloride, Water or aqueous base | o-(Hydroxymethyl)benzenesulfonic acid |
| 3 | Intramolecular Cyclization | o-(Hydroxymethyl)benzenesulfonic acid, Heat, vacuum distillation | 3H-2,1-Benzoxathiole 1,1-dioxide |
Detailed research findings on specific, high-yield synthetic protocols for 3H-2,1-benzoxathiole 1,1-dioxide are not extensively reported in the mainstream chemical literature, with much of the available information coming from broader studies on sultone synthesis or as observations in unrelated reactions. nih.govoup.com
Spectroscopic and Structural Elucidation of 3 Chloro 3h 2,1 Benzoxathiole 1,1 Dioxide and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a molecule can be meticulously mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Table 1: ¹H NMR Data for Selected Benzoxathiazine Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 6-Bromo-1,2,3-benzoxathiazine 2,2-dioxide | CDCl₃ | 8.62 (1H, s), 7.85 (1H, dd, J = 2.2, 8.7), 7.82 (1H, d, J = 2.2), 7.21 (1H, d, J = 8.7) nih.gov |
| 8-Methyl-1,2,3-benzoxathiazine 2,2-dioxide | CDCl₃ | 8.60 (1H, s), 7.55 (1H, d, J = 7.9), 7.20-7.24 (1H, m), 7.10 (1H, s), 2.50 (3H, s) nih.gov |
This table presents data for analog compounds to provide an estimation of expected spectral regions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Similar to ¹H NMR, specific ¹³C NMR data for 3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide is not extensively documented. However, data from analogs like 6-Bromo-1,2,3-benzoxathiazine 2,2-dioxide, which shows aromatic carbon signals between δ 116.6 and 153.3 ppm, can be used for comparison. nih.gov The presence of the sulfonate group and the chlorine atom in the target molecule would significantly influence the chemical shifts of the aromatic and the C-3 carbons.
Table 2: ¹³C NMR Data for a Benzoxathiazine Analog
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6-Bromo-1,2,3-benzoxathiazine 2,2-dioxide | CDCl₃ | 166.4, 153.3, 140.4, 133.1, 120.6, 118.9, 116.6 nih.gov |
This table presents data for an analog compound to provide an estimation of expected spectral regions.
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a detailed spectrum for this compound is not published, a product listing for a commercial sample with the CAS number 25595-59-9 confirms that an authentic infrared spectrum is available, indicating its use in quality control. fishersci.com For analogous compounds like 8-Methyl-1,2,3-benzoxathiazine 2,2-dioxide, characteristic strong absorption bands for the S=O stretching vibrations of the sulfonate group are observed around 1381 cm⁻¹ and 1195 cm⁻¹. nih.gov It is expected that this compound would exhibit similar strong absorptions for the symmetric and asymmetric stretching of the SO₂ group.
Table 3: Characteristic IR Absorption Bands for an Analogous Compound
| Compound | Matrix | Absorption Bands (νₘₐₓ, cm⁻¹) | Assignment |
| 8-Methyl-1,2,3-benzoxathiazine 2,2-dioxide | KBr | 1381, 1195 | S=O stretching nih.gov |
This table presents data for an analog compound to highlight key functional group frequencies.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, the molecular weight is 204.62 g/mol . fishersci.com
Analysis of related compounds, such as 1,2,3-benzoxathiazine-2,2-dioxide derivatives, shows common fragmentation pathways. For instance, the GC-MS of 8-Methyl-1,2,3-benzoxathiazine 2,2-dioxide shows a molecular ion peak and significant fragment ions corresponding to the loss of SO₂ and other neutral fragments. nih.gov A similar fragmentation pattern would be anticipated for this compound, likely involving the loss of SO₂ and a chlorine radical.
Advanced Spectroscopic Techniques for Comprehensive Characterization
For a complete and unambiguous structural assignment of this compound and its analogs, a combination of advanced spectroscopic techniques is often employed. These can include two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques are invaluable for establishing the connectivity between protons and carbons within the molecule. While specific studies employing these advanced techniques on the title compound are not available, their application is a standard practice in the characterization of novel compounds. nih.gov
X-ray Crystallography and Solid-State Structural Determination of Benzoxathiole Derivatives
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the analysis of related benzoxathiole derivatives can provide valuable structural insights.
For example, the crystal structure of a related compound, although not a direct analog, can offer some understanding of the core ring system. The study of such structures reveals details about the planarity of the ring system and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. evitachem.com
Computational and Theoretical Chemistry of 3 Chloro 3h 2,1 Benzoxathiole 1,1 Dioxide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide. While specific, in-depth computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer its properties based on theoretical studies of analogous compounds.
The electronic properties are largely governed by the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related heterocyclic systems, the HOMO is often localized on the fused benzene (B151609) ring and the heteroatoms, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the sulfonyl group and the adjacent atoms, suggesting these areas are susceptible to nucleophilic attack.
Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index would quantify the molecule's ability to accept electrons, a crucial aspect in predicting its behavior in reactions with nucleophiles. A comprehensive DFT study would involve optimizing the geometry of the molecule and calculating these electronic and reactivity parameters to build a detailed reactivity profile.
Mechanistic Probing via Computational Methods: Sulfene-Mediated Transformations
The thermal or photochemical decomposition of sultones, such as this compound, can potentially proceed through the formation of highly reactive sulfene (B1252967) intermediates (R₂C=SO₂). Computational methods are invaluable for probing the mechanisms of such transformations, including the determination of reaction pathways, transition states, and activation energies.
A plausible pathway for the formation of a sulfene from this compound involves the cleavage of the C-O bond followed by the expulsion of sulfur dioxide. However, a more likely route, based on studies of similar systems, is the ring-opening to form a zwitterionic intermediate, which can then rearrange to generate a sulfene. For instance, the thermolysis of the related 2,1-benzoxathiin-3-one 1,1-dioxide has been investigated for its potential to form a sulfene intermediate, which was then trapped to yield 3H-2,1-benzoxathiole 1-oxide. researchgate.net This suggests that the benzoxathiole dioxide framework is a potential precursor for sulfene generation.
Conformational Analysis and Stability Studies of the Benzoxathiole Framework
The three-dimensional structure and conformational flexibility of the benzoxathiole framework are crucial determinants of its stability and reactivity. The five-membered heterocyclic ring in 3H-2,1-benzoxathiole-1,1-dioxide is not planar and can adopt different conformations.
Based on studies of similar heterocyclic systems, the benzoxathiole ring likely adopts an "envelope" conformation, where one of the atoms of the five-membered ring is out of the plane of the other four. A computational conformational analysis would involve rotating the bonds within the heterocyclic ring and calculating the energy of the resulting conformers to identify the most stable arrangement.
A study on the reactivity of a related 4-amino-5H-1,2-oxathiole-2,2-dioxide system highlighted the importance of conformational changes in influencing reactivity. nih.gov The study, which combined experimental and theoretical approaches, suggested that conformational shifts can lead to an increase in electron density at specific atomic sites, thereby enhancing their reactivity towards electrophiles. nih.gov This underscores the importance of a thorough conformational analysis for understanding the chemical behavior of this compound. The substitution at the 3-position with a chlorine atom will have a significant impact on the conformational preferences and the energy barriers between different conformers.
Structure-Reactivity Relationships from Theoretical Perspectives
Theoretical studies play a pivotal role in establishing structure-reactivity relationships by correlating the structural and electronic features of a molecule with its chemical behavior. For this compound, theoretical perspectives can help to rationalize and predict how modifications to its structure would affect its reactivity.
The presence of the chlorine atom at the 3-position is a key structural feature. Its electron-withdrawing nature is expected to increase the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack. Computational studies can quantify this effect by calculating atomic charges and Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack.
By systematically studying a series of related benzoxathiole dioxide derivatives with different substituents at various positions, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model, based on theoretically derived descriptors, would be a valuable tool for predicting the reactivity of new, unsynthesized compounds within this chemical class. The reactivity differences observed in spiranic versus non-spiranic substrates in related oxathiole dioxide systems, as revealed by computational studies, demonstrate the power of theoretical methods in unraveling subtle structure-reactivity relationships. nih.gov
Derivatives and Analogues of 3 Chloro 3h 2,1 Benzoxathiole 1,1 Dioxide: Synthesis and Explorations
Design and Synthesis of Substituted 3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide Analogues
The core structure of this compound is a sultone, which is a cyclic sulfonic acid ester. The synthesis of analogues often starts from readily available precursors like saccharin (B28170) (1,2-benzisothiazolin-3-one 1,1-dioxide) or ortho-substituted benzene (B151609) derivatives. researchgate.netrsc.org A key intermediate for many derivatives is 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide, also known as pseudo-saccharyl chloride, which is prepared by the chlorination of saccharin using agents like phosphorus pentachloride. researchgate.net This intermediate is a strategic building block for creating a variety of 3-substituted analogues through nucleophilic substitution reactions, where the chlorine atom is displaced by various functional groups. researchgate.netrsc.org
For instance, treatment of saccharin with organolithium compounds provides a route to 3-alkyl- or 3-aryl-1,2-benzisothiazole 1,1-dioxides. rsc.org Similarly, the reaction of pseudo-saccharyl chloride with Grignard reagents has been systematically investigated, yielding both the desired 3-substituted products and open-chain tertiary alcohols. rsc.org The synthesis of analogues is crucial for developing new molecules, including those with potential applications as ionic liquids, in coordination chemistry, and as therapeutic agents. researchgate.net
Derivatization Strategies via Alkylation Reactions of Related Benzothiadiazine Systems
The 2H-1,2,3-benzothiadiazine 1,1-dioxide (BTD) scaffold is structurally related to the benzoxathiole system and offers versatile opportunities for derivatization through alkylation. mdpi.com Alkylation of the BTD core can occur at two different nitrogen atoms, N(2) and N(3), leading to distinct isomers. mdpi.comresearchgate.net The selectivity of the alkylation is highly dependent on the reaction conditions, such as the base and solvent used.
Research has shown that using potassium tert-butoxide (t-BuOK) as the base in dimethylformamide (DMF) primarily yields the N(2)-alkylated product. mdpi.com Conversely, when sodium hydride (NaH) is used as the base in tetrahydrofuran (B95107) (THF), the reaction favors the formation of the N(3)-alkylated derivative. mdpi.com This selective alkylation allows for the controlled synthesis of different families of compounds without the need for chromatographic separation, as the products often have significantly different solubilities. researchgate.net These alkylation strategies have been successfully applied to introduce various alkyl groups, including methyl, ethyl, and functionalized chains for further modification. mdpi.comtandfonline.com
Table 1: Conditions for Selective Alkylation of 2H-1,2,3-Benzothiadiazine 1,1-dioxide (1)
| Product | Alkylating Agent | Base | Solvent | Predominant Isomer | Reference |
|---|---|---|---|---|---|
| 25 | Methyl/Ethyl Iodide | t-BuOK | DMF | N(2)-alkyl | mdpi.com |
| 26 | Methyl/Ethyl Iodide | NaH | THF | N(3)-alkyl (Mesoionic) | mdpi.com |
Synthesis of Mesoionic Compounds from Benzothiadiazine Precursors
A particularly interesting outcome of the alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxides is the formation of mesoionic compounds. mdpi.comresearchgate.net Mesoionic compounds are dipolar five- or six-membered heterocyclic structures that cannot be represented by a single covalent structure. The N(3)-alkylation of the BTD ring system, typically achieved using NaH in THF followed by treatment with an alkyl iodide, leads to a unique family of mesoionic structures. mdpi.comresearchgate.net
These N(3)-alkylated derivatives exhibit distinct chemical properties compared to their N(2)-alkylated counterparts. For example, their reduction with sodium borohydride (B1222165) in methanol (B129727) proceeds in excellent yields to give 3,4-dihydro derivatives, which can serve as precursors for further functionalization, such as the synthesis of 2,3-dialkylated products. mdpi.com The formation of these stable mesoionic BTDs represents a significant finding in the chemistry of this heterocyclic system. researchgate.net
Exploration of 4-Hydrazino-Benzothiadiazine 1,1-Dioxides and Their Transformations
The introduction of a hydrazino group at the 4-position of the benzothiadiazine 1,1-dioxide ring creates a valuable synthetic handle for extensive chemical transformations. The first compound in this family was synthesized as early as 1917 by treating 2-cyanobenzenesulfonylchloride with hydrazine (B178648). mdpi.com The 4-hydrazino group is doubly nucleophilic, allowing it to react with various electrophiles to form new heterocyclic systems. mdpi.com
A common transformation involves the reaction of 4-hydrazino-BTDs with 1,3-dicarbonyl compounds like acetylacetone (B45752) to construct pyrazole (B372694) rings fused or attached to the BTD core. mdpi.com This reactivity has been exploited to synthesize a variety of complex derivatives. For example, cyclization with ethoxymethylene-acetylacetone yields a 4-acetylpyrazole (B2715411) derivative, which can be further functionalized. mdpi.com Additionally, the hydrazino group can be used as a linker to couple the BTD scaffold with other pharmacologically relevant molecules, such as other benzothiadiazine units, to explore potentially synergistic activities. mdpi.com
Table 2: Selected Reactions of 4-Hydrazino-BTDs (54)
| Reactant | Product Type | Resulting Structure | Reference |
|---|---|---|---|
| Acetylacetone | Pyrazole | Pyrazole derivative (59) | mdpi.com |
| Ethoxymethylene-acetylacetone | 4-Acetylpyrazole | 4-Acetylpyrazole derivative (60) | mdpi.com |
Structural Relationship to Sulfonephthalein Dyes: Chlorophenol Red and Bromophenol Blue Frameworks
The 3H-2,1-benzoxathiole-1,1-dioxide core is the central structural framework of sulfonephthalein dyes, a class of important pH indicators. indigoinstruments.comnih.gov Chlorophenol Red and Bromophenol Blue are prominent members of this family. Their structures consist of a central 3H-2,1-benzoxathiole-1,1-dioxide ring where the carbon at the 3-position is substituted with two phenolic rings. indigoinstruments.comwikipedia.org
Chlorophenol Red : The full chemical name is 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2-chlorophenol) S,S-dioxide. indigoinstruments.comnih.gov It features two 2-chlorophenol (B165306) groups attached to the central sultone ring. This dye is known to change color from yellow to violet over a pH range of approximately 4.8 to 6.8. indigoinstruments.comwikipedia.org
Bromophenol Blue : This dye is structurally analogous, with bromine atoms replacing the chlorine atoms on the phenolic rings. It belongs to the same sulfonephthalein family and changes color from yellow to blue at a lower pH range, typically between 3.0 and 4.6. wikipedia.orggspchem.com
The color change mechanism in these indicators involves the pH-dependent ionization of the phenolic hydroxyl groups and subsequent opening of the sultone ring, leading to a highly conjugated system that absorbs light in the visible spectrum. gspchem.com This structural relationship highlights the versatility of the benzoxathiole scaffold in the design of functional dyes.
Advanced Applications and Research Directions for 3 Chloro 3h 2,1 Benzoxathiole 1,1 Dioxide in Chemical Science
Utility as a Synthon in Complex Organic Synthesis
A synthon is a key molecular fragment used in organic synthesis to build more complex molecules. While specific documented examples of 3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide as a synthon are limited in readily available literature, the reactivity of its closely related and well-studied isomer, 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide (pseudo-saccharyl chloride), provides significant insight into its potential utility.
Pseudo-saccharyl chloride is recognized as an important building block for creating a variety of organic molecules. researchgate.net It is synthesized from the chlorination of saccharin (B28170) and serves as a versatile electrophile. researchgate.net Its reactivity is characterized by the susceptibility of the carbon atom at the 3-position to nucleophilic attack. This can lead to either direct substitution of the chlorine atom or, more commonly, fission of the heterocyclic ring. rsc.org
For instance, reactions with various nucleophiles result in a range of ring-opened products. Treatment with sodium cyanide can yield o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulphide, while reaction with n-butyl-lithium produces o-(n-butylthio)benzonitrile. rsc.org In contrast, reaction with sodium ethoxide can lead to a direct substitution product, 3-ethoxy-1,2-benzisothiazole, without cleavage of the ring. rsc.org These reactions underscore the compound's value in accessing diverse molecular architectures.
The table below summarizes key reactions of the isomeric pseudo-saccharyl chloride, illustrating its synthetic potential.
Table 1: Synthetic Reactions of the Isomeric 3-Chloro-1,2-benzisothiazole 1,1-dioxide
| Nucleophile | Reagent(s) | Major Product(s) | Reaction Type | Source(s) |
|---|---|---|---|---|
| Cyanide | Sodium cyanide / aqueous acetone | o-Cyanophenyl thiocyanate, Bis-(o-cyanophenyl) disulphide | Nucleophilic attack, Ring fission | rsc.org |
| Cyanide | Copper(I) cyanide / DMF | Bis-(o-cyanophenyl) disulphide | Nucleophilic attack, Ring fission | rsc.org |
| Alkyl Anion | n-Butyl-lithium | o-(n-Butylthio)benzonitrile | Nucleophilic attack, Ring fission | rsc.org |
| Thiophenoxide | Sodium thiophenoxide / ethanol | Bis-(o-cyanophenyl) disulphide, Diphenyl disulphide | Nucleophilic attack, Ring fission | rsc.org |
| Ethoxide | Sodium ethoxide / ethanol | 3-Ethoxy-1,2-benzisothiazole | Nucleophilic substitution | rsc.org |
| Amines | Amino-tetrazoles | N-(1,1-dioxo-1,2-benzisothiazol-3-yl) tetrazolyl amines | Nucleophilic substitution | researchgate.net |
Given the structural similarities, it is plausible that this compound could undergo analogous transformations, acting as an electrophile for the introduction of the benzoxathiole moiety or its ring-opened derivatives into larger, more complex structures. Further research is needed to explore and document the specific synthetic applications of this particular isomer.
Investigation of Biological Activities in Structurally Related Heterocycles
The benzoxathiole scaffold and its bioisosteres (structurally related compounds) are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. researchgate.netbeilstein-journals.org Extensive research into these related heterocycles reveals a broad spectrum of pharmacological activities.
For example, derivatives of 1,3-benzoxathiol-2-one (B14798029) are noted for their diverse biological effects, including antibacterial, antimycotic, antioxidant, anti-inflammatory, and antitumor properties. researchgate.netmdpi.com The synthesis of novel Schiff bases from 6-hydroxy-1,3-benzoxathiol-2-one has been explored to develop new potential anticancer agents. mdpi.com Similarly, the benzisoxazole scaffold is a cornerstone in many compounds studied for antimicrobial, anticancer, and anti-inflammatory applications. researchgate.net
Other related heterocyclic systems, such as 1,2-benzothiazines, have been investigated for their anti-inflammatory and antioxidant properties, with some derivatives showing promise as selective COX-2 inhibitors. google.com The benzoxazole (B165842) core is also present in numerous compounds with demonstrated antibacterial, antifungal, and cytotoxic activities against cancer cell lines. scielo.br This wide range of biological activities associated with structurally similar cores suggests that derivatives of 2,1-benzoxathiole could also exhibit valuable pharmacological properties, warranting further investigation.
Table 2: Biological Activities of Structurally Related Heterocyclic Scaffolds
| Heterocyclic Scaffold | Investigated Biological Activity | Example Application / Finding | Source(s) |
|---|---|---|---|
| 1,3-Benzoxathiol-2-one | Antibacterial, Antifungal, Antioxidant, Anti-inflammatory, Antitumor | Schiff bases synthesized as potential anticancer agents. | researchgate.netmdpi.com |
| Benzisoxazole | Antimicrobial, Anticancer, Anti-inflammatory | Considered a privileged scaffold in drug discovery. | researchgate.net |
| Benzoxazole | Antibacterial, Antifungal, Anticancer | Derivatives show selective activity against Gram-positive bacteria and toxicity to cancer cells. | scielo.br |
| 2(3H)-Benzoxazolone | Analgesic, Anti-inflammatory, Antipsychotic, Neuroprotective | Acts as a stable mimic of phenol (B47542) or catechol moieties in drug design. | beilstein-journals.org |
| 1,2-Benzothiazine | Anti-inflammatory, Antioxidant | Derivatives investigated as selective COX-2 inhibitors. | google.com |
Development of Novel Analytical Reagents Based on Benzoxathiole Scaffolds
Heterocyclic compounds are frequently employed in analytical chemistry as reagents for detection and quantification, often through derivatization that imparts color or fluorescence. While specific applications of this compound as an analytical reagent are not yet established, the principles can be understood from structurally related compounds.
For example, derivatives of benzofurazan (B1196253) (a benzoxadiazole), which is structurally analogous to the benzoxathiole system, have been successfully developed as fluorogenic reagents. These reagents are used for the sensitive detection of thiols and amines via high-performance liquid chromatography (HPLC). Compounds like 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) react with amino acids to form highly fluorescent derivatives that can be detected at sub-picomole levels. The reagent itself and its hydrolysis products exhibit very low fluorescence, ensuring a high signal-to-noise ratio upon reaction with the analyte.
This strategy could be adapted to the benzoxathiole scaffold. The reactive chloro-substituent on the this compound ring could serve as a handle for attaching to analytes like amines or thiols. If the resulting benzoxathiole derivative is highly fluorescent or possesses a strong chromophore, it could form the basis of a new class of sensitive analytical reagents for chromatography or spectrophotometry.
Table 3: Application of Benzofurazan Derivatives as Fluorogenic Reagents in HPLC
| Reagent | Analyte Class | Detection Principle | Key Feature | Source(s) |
|---|---|---|---|---|
| 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | Amines (e.g., amino acids) | Formation of a highly fluorescent derivative. | Sub-picomole detection limits; low fluorescence of the reagent itself. | |
| 4-(aminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Thiols, Amines | Formation of a fluorescent derivative. | Reacts with thiols to give derivatives fluorescing around 515 nm. | |
| 4-(fluorosulphonyl)-7-phenoxy-2,1,3-benzoxadiazole (PBD-SO₂F) | Thiols, Amines | Formation of a fluorescent derivative. | Resulting thiol derivatives were noted to be less stable. |
Future Prospects in Materials Science Research
In materials science, heterocyclic compounds are crucial for designing advanced polymers with tailored properties. Benzoxazines, which are structurally related to benzoxathioles, are a prominent class of thermosetting resins known for their high thermal stability, excellent mechanical properties, and low water absorption. These properties make them suitable for high-performance composites in the aerospace and electronics industries.
The polymerization of benzoxazine (B1645224) monomers typically proceeds through a thermally activated ring-opening polymerization (ROP), which occurs without the release of volatile byproducts, leading to materials with high dimensional stability. Researchers are actively designing novel benzoxazine structures, such as those incorporating fluorene (B118485) moieties, to further enhance the thermal and mechanical performance of the resulting polymers.
By analogy, the benzoxathiole ring in this compound presents an intriguing possibility for the development of new polymer systems. The strained five-membered sultone (cyclic sulfonate ester) ring could potentially undergo ring-opening polymerization, similar to benzoxazines, to form novel sulfur-containing polymers. Such polymers might exhibit unique properties, including high refractive indices, thermal resistance, and specific interactions with metal ions or surfaces, opening up applications in optics, coatings, and advanced functional materials. The presence of the chlorine atom also offers a site for further chemical modification either before or after polymerization, adding to the versatility of this scaffold in designing new materials. Further research into the polymerization behavior of benzoxathiole derivatives is a promising avenue for future materials science.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Chloro-3H-2,1-benzoxathiole-1,1-dioxide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of saccharin derivatives with amines using phosphorus pentoxide (P₂O₅) as a dehydrating agent. For example, heating saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) with aliphatic amine hydrochlorides and P₂O₅ at 240°C yields structurally related 3-amino-1,2-benzisothiazole-1,1-dioxides . Reaction optimization involves controlling temperature, stoichiometry of reagents, and solvent selection (e.g., ethanol for recrystallization) to improve yield and purity .
Q. How is the purity and structural identity of this compound validated experimentally?
- Methodological Answer : Elemental analysis (e.g., C, H, N, S, Cl content) and spectroscopic techniques (FT-IR, NMR) are standard. For instance, discrepancies between calculated and observed elemental composition (e.g., C: 51.35% calc. vs. 51.57% found) indicate impurities or side products, requiring column chromatography or recrystallization for purification . Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation, as demonstrated for analogous benzothiazine-dioxide derivatives .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) complement experimental data in validating the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level can predict molecular geometry, HOMO-LUMO gaps, and electrostatic potential (ESP) surfaces. These are compared with experimental XRD data to assess accuracy. For example, deviations in bond lengths >0.01 Å may suggest the need for higher-level basis sets or solvent effect corrections .
Q. What strategies resolve discrepancies between theoretical and experimental results in structural or reactivity studies of this compound?
- Methodological Answer : Analytical discrepancies (e.g., computational vs. experimental UV-Vis spectra) are addressed by refining computational parameters (solvent models, dispersion corrections) or revisiting experimental conditions (e.g., crystal packing effects in XRD). For instance, dynamic simulations (MD) can model solvent interactions to reconcile DFT-predicted vs. observed reactivity in Diels-Alder reactions .
Q. How is this compound functionalized to explore structure-activity relationships (SAR) in pharmacological applications?
- Methodological Answer : Substituents at the C-3 position are modified via nucleophilic substitution or cross-coupling reactions. For example, alkylation with diethylamine under reflux yields derivatives with enhanced bioactivity. SAR studies require systematic variation of substituents (e.g., alkyl, aryl, amino groups) followed by in vitro assays (e.g., Mycobacterium tuberculosis growth inhibition) to correlate structural features with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
